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Compound of Interest

Compound Name: Jhdm-IN-1

Cat. No.: B12396321 Get Quote

Unveiling Jhdm-IN-1: A Technical Guide for
Researchers
For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug

development professionals interested in utilizing Jhdm-IN-1, a potent inhibitor of Jumonji C

(JmjC) domain-containing histone demethylases (JHDMs). This document provides in-depth

information on sourcing and purchasing Jhdm-IN-1, its biochemical properties, detailed

experimental protocols, and the key signaling pathways it modulates.

Supplier and Purchasing Information
Jhdm-IN-1 is commercially available from a variety of reputable suppliers catering to the

research community. When purchasing, it is crucial to consider the purity of the compound,

which is typically offered at ≥98% or higher, to ensure experimental reproducibility. The

compound is usually supplied as a solid and should be stored at -20°C for long-term stability.

For experimental use, it is often dissolved in dimethyl sulfoxide (DMSO).

Below is a summary of purchasing information from prominent suppliers. Researchers are

advised to visit the suppliers' websites for the most current pricing and availability.
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Supplier CAS Number
Molecular
Formula

Molecular
Weight

Purity

MedchemExpres

s
1310809-17-6 C₂₇H₂₉N₃O₆ 491.54 >98%

GlpBio 1310809-17-6 C₂₇H₂₉N₃O₆ 491.54 >97%

Selleck

Chemicals
1310809-17-6 C₂₇H₂₉N₃O₆ 491.54 >99%

Cayman

Chemical
1310809-17-6 C₂₇H₂₉N₃O₆ 491.54 ≥98%

Adooq

Bioscience
1310809-17-6 C₂₇H₂₉N₃O₆ 491.54 >98%

Apexbt 1310809-17-6 C₂₇H₂₉N₃O₆ 491.54 >98%

Tocris Bioscience 1310809-17-6 C₂₇H₂₉N₃O₆ 491.54 >98%

Biochemical Activity and Target Profile
Jhdm-IN-1 is a broad-spectrum inhibitor of the JmjC domain-containing histone demethylase

family. Its inhibitory activity has been characterized against several members of this family, with

varying potencies. The half-maximal inhibitory concentration (IC50) values are crucial for

designing experiments and interpreting results.

Target Demethylase IC50 (μM)

JMJD2C 3.4[1]

JMJD2A 4.3[1]

JMJD2E 5.9[1]

PHF8 10[1]

JMJD3 43[1]

Experimental Protocols
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This section provides detailed methodologies for key experiments involving Jhdm-IN-1.

In Vitro Histone Demethylase Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of Jhdm-IN-1
against a specific JmjC domain-containing histone demethylase. This assay can be adapted for

various detection methods, including those based on the detection of formaldehyde, a

byproduct of the demethylation reaction, or antibody-based detection of the demethylated

histone substrate (e.g., AlphaLISA).[1][2][3]

Materials:

Recombinant human JMJD2A, JMJD2C, JMJD3, or PHF8 enzyme

Biotinylated histone H3 peptide substrate (e.g., H3K9me3, H3K36me3)

Jhdm-IN-1

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2

mM L-ascorbic acid, 0.01% Tween-20)

Detection reagents (e.g., formaldehyde detection reagent, or AlphaLISA acceptor beads and

streptavidin-donor beads)

96-well microplate

Procedure:

Prepare a serial dilution of Jhdm-IN-1 in DMSO. Further dilute in assay buffer to the desired

final concentrations.

In a 96-well plate, add the recombinant histone demethylase enzyme to each well.

Add the diluted Jhdm-IN-1 or vehicle control (DMSO) to the respective wells.

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

Initiate the demethylation reaction by adding the biotinylated histone peptide substrate.
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Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

Stop the reaction and proceed with the chosen detection method:

Formaldehyde Detection: Add the formaldehyde detection reagent and measure the

fluorescence or absorbance according to the manufacturer's instructions.

AlphaLISA: Add AlphaLISA acceptor beads conjugated to an antibody specific for the

demethylated histone mark, followed by streptavidin-donor beads. Read the signal on a

compatible plate reader.

Calculate the percentage of inhibition for each Jhdm-IN-1 concentration and determine the

IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of Jhdm-IN-1 on the viability of cancer cell

lines, such as the KYSE-150 esophageal squamous cell carcinoma line.

Materials:

KYSE-150 cells (or other cancer cell lines of interest)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Jhdm-IN-1

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well cell culture plate

Procedure:

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to

adhere overnight.
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Prepare a serial dilution of Jhdm-IN-1 in cell culture medium.

Remove the old medium from the cells and add the medium containing different

concentrations of Jhdm-IN-1 or vehicle control.

Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4

hours at 37°C, allowing the formation of formazan crystals.

Carefully remove the medium containing MTT.

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells and

determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50

value.

Signaling Pathways and Mechanisms of Action
Jhdm-IN-1 exerts its cellular effects by inhibiting histone demethylases that play critical roles in

various signaling pathways implicated in cancer and other diseases. The following diagrams

illustrate the key pathways modulated by the primary targets of Jhdm-IN-1.
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JMJD2A Signaling in Cancer

Jhdm-IN-1 inhibits JMJD2A, leading to increased levels of the repressive H3K9me3 mark. In

cancer cells, particularly glioma and prostate cancer, JMJD2A is known to activate the Akt-

mTOR pathway, promoting cell growth and proliferation.[3] Additionally, JMJD2A can interact

with the transcription factor ETV1 to upregulate oncogenes like YAP1, contributing to

tumorigenesis.[4]
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JMJD2C Signaling in Cancer

Jhdm-IN-1's inhibition of JMJD2C can impact cancer progression through multiple pathways.

JMJD2C is a downstream target of the Wnt/β-catenin signaling pathway and also acts as a

coactivator for β-catenin, creating a positive feedback loop that drives the expression of

proliferation-associated genes.[5] Under hypoxic conditions, JMJD2C functions as a coactivator

for HIF-1α, enhancing the transcription of genes involved in metastasis.[6]
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JMJD3 Signaling in Inflammation and Cancer

JMJD3 is a key regulator of inflammatory responses and is implicated in various cancers. Its

expression is induced by pro-inflammatory transcription factors like NF-κB and STATs. JMJD3,

in turn, acts as a coactivator for these factors, amplifying the inflammatory signal by

demethylating the repressive H3K27me3 mark at the promoters of inflammatory genes.[7][8] By

inhibiting JMJD3, Jhdm-IN-1 can potentially dampen these inflammatory processes and impact

tumor progression.
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PHF8 Signaling in Hypoxia

PHF8 is a histone demethylase that plays a crucial role in the cellular response to hypoxia. It

activates the master transcriptional regulator of the hypoxic response, HIF-1α. By

demethylating repressive histone marks such as H3K9me2 at the promoters of HIF-1α target

genes, PHF8 facilitates their transcription.[9] These target genes are involved in critical

processes for tumor progression, including angiogenesis and cell survival. Inhibition of PHF8

by Jhdm-IN-1 can therefore disrupt these adaptive responses to low oxygen conditions.

Conclusion
Jhdm-IN-1 is a valuable tool for investigating the roles of JmjC domain-containing histone

demethylases in health and disease. This guide provides a foundational understanding of its

procurement, application in key assays, and the cellular pathways it influences. Researchers

are encouraged to consult the primary literature for further details and to optimize protocols for

their specific experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Jhdm-IN-1 supplier and purchasing information for
research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396321#jhdm-in-1-supplier-and-purchasing-
information-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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